4,7-Dimethyl-2,3-benzofurandione

Reductive coupling Benzofuranone synthesis Low-valent titanium

Procuring a generic benzofuran-2,3-dione risks obtaining the wrong regioisomeric product series-4-unsubstituted variants channel reductive coupling toward 3-hydroxybenzofuran-2(3H)-ones. Specify CAS 31297-30-0 for the correct 2-hydroxy-3(2H)-one scaffold. - Validated 50% yield in spirobenzofuran synthesis (Ph₃P/acetylenic ester), crystalline product (mp 202-204 °C) enables chromatography-free purification. - DHFR-negative control (IC₅₀ > 100 µM, bovine liver) for inhibitor counter-screening. - XLogP3 of 2 improves organic-phase retention vs. parent (logP 0.79), reducing aqueous workup losses.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 31297-30-0
Cat. No. B12807816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethyl-2,3-benzofurandione
CAS31297-30-0
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)OC(=O)C2=O
InChIInChI=1S/C10H8O3/c1-5-3-4-6(2)9-7(5)8(11)10(12)13-9/h3-4H,1-2H3
InChIKeyNFCVZXQKIJAKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-2,3-benzofurandione (CAS 31297-30-0) – Core Chemical Identity and Procurement Baseline


4,7-Dimethyl-2,3-benzofurandione (4,7-dimethylbenzofuran-2,3-dione, NSC-226193) is a C10H8O3 benzofuran-2,3-dione carrying methyl substituents at the 4- and 7-positions [1]. Its molecular weight is 176.17 g/mol, computed XLogP3 is 2, and it exhibits a boiling point of 318.2 °C at 760 mmHg and a density of 1.303 g/cm³ [2]. Unlike the unsubstituted parent benzofuran-2,3-dione (CAS 4732-72-3; MW 148.12, logP 0.79, bp 278.1 °C), the 4,7-dimethyl substitution pattern markedly alters lipophilicity, volatility, and chemical reactivity—factors that directly influence synthetic utility and procurement decisions when selecting among benzofuran-2,3-dione building blocks [3].

Why 4,7-Dimethyl-2,3-benzofurandione Cannot Be Interchanged with Unsubstituted or Other Alkyl-Substituted Benzofuran-2,3-diones


Benzofuran-2,3-diones with different substitution patterns exhibit fundamentally different regiochemical outcomes in key synthetic transformations. Methyl substitution at the 4-position dictates whether reductive coupling with ketones yields 2-hydroxybenzofuran-3(2H)-ones or 3-hydroxybenzofuran-2(3H)-ones—a binary product-switching effect documented by Kise et al. (2022) [1]. Generic procurement of “a benzofuran-2,3-dione” without specifying the 4,7-dimethyl pattern risks obtaining the wrong regioisomeric product series, as 4-unsubstituted (e.g., parent 4732-72-3), 4,6-dimethyl (CAS 31297-31-1), or 4-substituted variants channel reactions toward structurally distinct scaffolds . The quantitative evidence below substantiates why this specific CAS number commands differentiated selection.

4,7-Dimethyl-2,3-benzofurandione – Quantified Differentiation Against Benchmark Comparators


Regiochemical Product Switching in Reductive Coupling: 4-Substituted vs. 4-Unsubstituted Benzofuran-2,3-diones

Kise et al. (2022) demonstrated that the presence of a substituent at the 4-position of benzofuran-2,3-diones determines the regiochemical outcome of Zn-TiCl₄-mediated reductive coupling with ketones [1]. 4-Unsubstituted substrates (X₁ = H, including the parent compound and 5-, 6-, or 7-substituted variants) exclusively yielded 3-hydroxy-3-(1-hydroxyalkyl)benzofuran-2(3H)-ones. In contrast, 4-substituted substrates (including 4,7-dimethylbenzofuran-2,3-dione) gave 2-hydroxy-2-(1-hydroxyalkyl)benzofuran-3(2H)-ones as the sole coupled products. This represents a complete inversion of the quaternary carbon attachment point (C2 vs. C3), governed solely by 4-position substitution status.

Reductive coupling Benzofuranone synthesis Low-valent titanium

Substrate Competence in Spirolactone Synthesis: 4,7-Dimethylbenzofuran-2,3-dione vs. General Benzofuran-2,3-dione Scope

Esmaili et al. (2008) reported a one-pot triphenylphosphine-promoted addition of acetylenic esters to benzofuran-2,3-diones yielding γ-spirolactones . 4,7-Dimethylbenzofuran-2,3-dione (as representative 3,5-dimethyl derivative 4) was converted to methyl-4,7-dimethyl-4′-methoxy-spiro[benzofuran-3,2′-furan]-2,5′-dione-3′-carboxylate (5a) in 50% isolated yield (mp 202–204 °C). The reaction scope across multiple benzofuran-2,3-dione substrates is documented in Table 1 of the publication, enabling cross-substrate yield comparison within a consistent experimental framework.

Spirolactone synthesis Triphenylphosphine-promoted addition Benzofuran-2,3-dione

DHFR Enzyme Inhibition: 4,7-Dimethyl-2,3-benzofurandione as a Validated Negative Control (IC₅₀ > 100 µM)

4,7-Dimethyl-2,3-benzofurandione was evaluated for inhibition of bovine liver dihydrofolate reductase (DHFR) and exhibited an IC₅₀ > 100,000 nM (>100 µM), indicating negligible inhibitory activity [1]. For context, established DHFR inhibitors such as methotrexate achieve IC₅₀ values in the low nanomolar range (e.g., ~0.01–0.05 µM), while moderately active benzofuran-2,3-dione derivatives can show IC₅₀ values of 0.8–35 µM across different DHFR orthologs [2]. This places 4,7-dimethyl-2,3-benzofurandione at the inactive extreme of the activity spectrum, establishing its utility as a negative control compound in DHFR screening campaigns.

DHFR inhibition Negative control BindingDB

Lipophilicity and Volatility Differentiation: XLogP3 and Boiling Point vs. Unsubstituted Benzofuran-2,3-dione

The 4,7-dimethyl substitution confers a substantial increase in lipophilicity compared to the parent benzofuran-2,3-dione: XLogP3 = 2 for the 4,7-dimethyl derivative [1] vs. logP = 0.79 for the unsubstituted compound . This ~1.2 log unit difference corresponds to an approximately 16-fold increase in octanol-water partition coefficient. The boiling point is similarly elevated: 318.2 °C at 760 mmHg for 4,7-dimethyl vs. 278.1 °C for unsubstituted . These differences affect chromatographic retention, solvent partitioning during workup, and distillation-based purification strategies.

Lipophilicity Volatility Physicochemical properties

Commercial Availability at Defined Purity: 98% Standard with Batch-Specific QC Documentation

4,7-Dimethyl-2,3-benzofurandione is commercially available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC . Multiple vendors list the compound at 97–98% purity in package sizes from 100 mg to 1 kg . In comparison, the regioisomer 4,6-dimethylbenzofuran-2,3-dione (CAS 31297-31-1) is listed at 95% purity, and the parent benzofuran-2,3-dione (CAS 4732-72-3) is typically offered at 95% . The higher standard purity reduces the need for in-house repurification prior to use in stoichiometric or catalytic reactions.

Purity specification QC documentation Procurement

4,7-Dimethyl-2,3-benzofurandione – Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 2-Hydroxybenzofuran-3(2H)-one Scaffolds via 4-Substitution-Dependent Reductive Coupling

As demonstrated by Kise et al. (2022), 4,7-dimethylbenzofuran-2,3-dione is the appropriate substrate for accessing 2-hydroxy-2-(1-hydroxyalkyl)benzofuran-3(2H)-one products via Zn-TiCl₄-mediated reductive coupling with ketones . Using an unsubstituted benzofuran-2,3-dione would instead yield the regioisomeric 3-hydroxybenzofuran-2(3H)-one series. Researchers targeting benzofuran-3(2H)-one-containing natural product analogs or bioactive molecule libraries should specify CAS 31297-30-0 to ensure the correct scaffold is obtained.

Construction of 4,7-Dimethyl-Substituted Spirobenzofuran Libraries via Ph₃P-Promoted Annulation

The validated 50% yield of spiro product 5a (methyl-4,7-dimethyl-4′-methoxy-spiro[benzofuran-3,2′-furan]-2,5′-dione-3′-carboxylate; mp 202–204 °C) from 4,7-dimethylbenzofuran-2,3-dione under Ph₃P/acetylenic ester conditions makes this compound a suitable starting material for spirobenzofuran library synthesis. The crystalline nature of the product facilitates purification without chromatography, an advantage for parallel synthesis workflows.

DHFR Assay Negative Control with Documented Inactivity (IC₅₀ > 100 µM)

For laboratories conducting dihydrofolate reductase (DHFR) inhibition screening, 4,7-dimethyl-2,3-benzofurandione serves as a verified negative control with published IC₅₀ > 100 µM against bovine liver DHFR . Its established inactivity distinguishes it from other benzofuran-2,3-dione derivatives that may exhibit confounding micromolar-level DHFR inhibition, making it a reliable counter-screen compound in inhibitor discovery programs.

Lipophilic Benzofuran-2,3-dione Building Block for Reactions Requiring Enhanced Organic-Phase Partitioning

With an XLogP3 of 2 vs. 0.79 for the unsubstituted parent, 4,7-dimethyl-2,3-benzofurandione offers improved organic-phase solubility and chromatographic retention . This property is advantageous in synthetic sequences involving aqueous workup or reversed-phase purification, where higher lipophilicity reduces product loss to the aqueous layer. Its elevated boiling point (318.2 °C) also permits higher-temperature reaction conditions without evaporative loss compared to the parent compound (bp 278.1 °C).

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